N-Ethyl-3-(isopropylamino)propanamide
Description
N-Ethyl-3-(isopropylamino)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an ethyl group at the nitrogen atom and an isopropylamino group at the third carbon (β-position). Its IUPAC name follows the seniority order of substituents, where "ethyl" precedes "isopropylamino" in alphanumerical prioritization . The compound’s amide functionality and alkylamino substituents may influence its solubility, bioavailability, and interaction with biological targets, though specific data remain speculative without experimental validation.
Properties
IUPAC Name |
N-ethyl-3-(propan-2-ylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-9-8(11)5-6-10-7(2)3/h7,10H,4-6H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAKKAWSELSMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(isopropylamino)propanamide typically involves the reaction of N-ethylpropanamide with isopropylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(isopropylamino)propanamide participates in the following reaction types:
Reaction Mechanisms and Conditions
Oxidation :
Under acidic conditions with KMnO₄, the compound’s tertiary amine moiety undergoes oxidative cleavage, yielding a carboxylic acid derivative. For example:
Conditions: 60–80°C, 12–24 hours.
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine:
Conditions: Anhydrous THF, 0°C → RT, 4–6 hours .
Hydrolysis :
Acid-catalyzed hydrolysis cleaves the amide bond:
Conditions: 6M HCl, reflux, 8–12 hours .
Catalysts and Solvents
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Catalysts : Palladium-on-carbon (Pd/C) for hydrogenation , triethylamine (NEt₃) for acylation .
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Solvents : Dichloromethane (DCM), ethanol, and toluene are preferred for substitution and condensation reactions .
Stability and Reactivity
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Thermal Stability : Decomposes above 200°C without melting .
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pH Sensitivity : Undergoes rapid hydrolysis in strongly acidic/basic media (pH < 2 or >12) .
Industrial and Academic Relevance
Scientific Research Applications
Neurological Disorder Treatment
One of the most promising applications of N-Ethyl-3-(isopropylamino)propanamide is its use in developing therapeutic agents for neurological disorders. Research has demonstrated that compounds similar to this compound can inhibit toxicity related to TDP-43, a protein associated with several neurodegenerative diseases, including:
- Alzheimer's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Frontotemporal Dementia (FTLD)
A recent patent describes a pharmaceutical composition that includes this compound and methods for treating neurological disorders by administering an effective amount of the compound to patients exhibiting TDP-43 aggregation or mutations associated with its toxicity . This approach highlights the compound's role as a potential CYP51A1 inhibitor, which could mitigate the effects of these debilitating conditions.
Biocompatible Materials
This compound has also been studied for its application in biocompatible thermoresponsive materials. Research indicates that polymers incorporating this compound can be utilized for drug delivery systems due to their ability to respond to temperature changes, enhancing the efficiency of anticancer drug delivery .
Table 1: Properties of Thermoresponsive Polymers Containing this compound
| Property | Value |
|---|---|
| Solubility | High in aqueous solutions |
| Thermoresponsive Range | 25°C - 37°C |
| Drug Delivery Efficiency | Enhanced compared to controls |
Synthesis and Characterization Studies
The synthesis of this compound involves several steps, including the reaction of isopropylamine with ethyl acrylate under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to confirm the structure and purity of the synthesized compound .
Case Study: Synthesis Process
In a detailed study, researchers synthesized this compound by refluxing isopropylamine with ethyl acrylate in anhydrous solvents. The resulting product was purified using column chromatography, yielding a high percentage of the desired compound. The characterization confirmed its structural integrity through distinctive peaks in the NMR spectrum, indicating successful synthesis .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Expanded Therapeutic Uses : Investigating its efficacy against other neurodegenerative diseases beyond those currently studied.
- Enhanced Drug Delivery Systems : Developing more sophisticated polymeric systems that utilize this compound for targeted drug delivery.
- Toxicological Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects in clinical settings.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Functional Groups: The target compound lacks aromatic rings and halogen substituents present in atrazine (Cl), acetochlor (Cl), and AI-1 (Cl, F), which are critical for herbicidal activity in analogs . The isopropylamino group differentiates it from AI-1’s trifluoropropylthio substituent, which likely confers distinct electronic and steric properties .
Environmental Impact: Atrazine and acetochlor are documented groundwater contaminants due to their solubility and persistence .
The target compound’s simpler structure may limit its efficacy compared to these analogs but could serve as a scaffold for derivatization.
Biological Activity
N-Ethyl-3-(isopropylamino)propanamide (CAS Number: 1040691-39-1) is a compound that has garnered attention for its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological implications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
The compound features an amide backbone with ethyl and isopropyl groups attached to the nitrogen atom, contributing to its unique chemical reactivity and potential biological interactions .
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. This interaction may modulate various biological pathways, suggesting potential therapeutic applications. The compound's mechanism of action involves:
- Enzyme Interaction : It may inhibit or activate specific enzymes linked to inflammatory pathways.
- Receptor Modulation : Potential interactions with receptors could lead to analgesic or anti-inflammatory effects .
Anti-inflammatory and Analgesic Properties
Studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities make it a candidate for further pharmacological exploration, particularly in conditions where inflammation plays a critical role.
Research Findings
A summary of key research findings on the biological activity of this compound includes:
Case Studies and Experimental Data
Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Prodrugs : Research on prodrugs formed from amino acids indicated that modifications can lead to compounds with reduced side effects while maintaining efficacy .
- Cytotoxicity Studies : Compounds similar in structure were tested for cytotoxicity against various cancer cell lines, revealing significant activity that warrants further investigation into this compound .
In Vitro Studies
In vitro studies have shown that compounds with similar structural features can exhibit cytotoxic effects against cancer cells, suggesting a need for further exploration of this compound's efficacy in cancer therapy.
Applications in Research and Industry
This compound is used in various fields, including:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
